molecular formula C20H23N3O3S B10966197 3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole

3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B10966197
M. Wt: 385.5 g/mol
InChI Key: CJYHEIJNAGVLAH-UHFFFAOYSA-N
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Description

3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne. The dimethoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the sulfanyl linkage through a thiolation reaction. The final step involves the methylation of the phenyl group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Brominated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl linkage can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is unique due to its combination of a triazole ring, dimethoxyphenyl group, and sulfanyl linkage, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C20H23N3O3S/c1-5-23-19(15-9-10-17(25-3)18(12-15)26-4)21-22-20(23)27-13-14-7-6-8-16(11-14)24-2/h6-12H,5,13H2,1-4H3

InChI Key

CJYHEIJNAGVLAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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